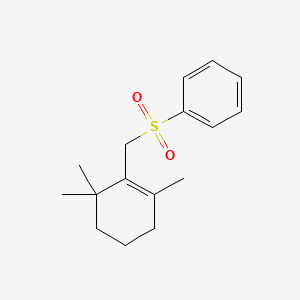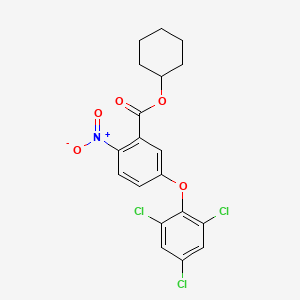
Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a cyclohexyl group, a nitro group, and a trichlorophenoxy group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate typically involves the esterification of 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid with cyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The trichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Cyclohexyl 2-amino-5-(2,4,6-trichlorophenoxy)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid and cyclohexanol.
Aplicaciones Científicas De Investigación
Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trichlorophenoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexyl 2-nitrobenzoate: Lacks the trichlorophenoxy group, making it less lipophilic and potentially less biologically active.
2-nitro-5-(2,4,6-trichlorophenoxy)benzoic acid: Lacks the cyclohexyl ester group, which may affect its solubility and reactivity.
Cyclohexyl 2-amino-5-(2,4,6-trichlorophenoxy)benzoate: A reduced derivative with different chemical and biological properties.
Uniqueness
Cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities
Propiedades
Número CAS |
57729-14-3 |
|---|---|
Fórmula molecular |
C19H16Cl3NO5 |
Peso molecular |
444.7 g/mol |
Nombre IUPAC |
cyclohexyl 2-nitro-5-(2,4,6-trichlorophenoxy)benzoate |
InChI |
InChI=1S/C19H16Cl3NO5/c20-11-8-15(21)18(16(22)9-11)27-13-6-7-17(23(25)26)14(10-13)19(24)28-12-4-2-1-3-5-12/h6-10,12H,1-5H2 |
Clave InChI |
BGIKZJURPXCKTD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=C3Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




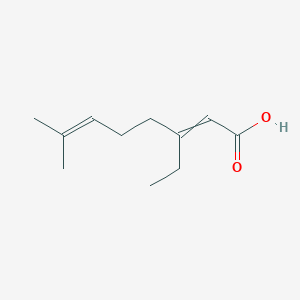
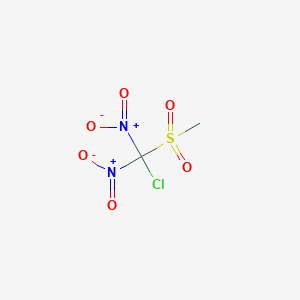


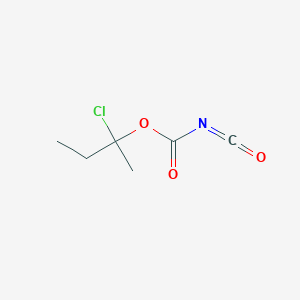
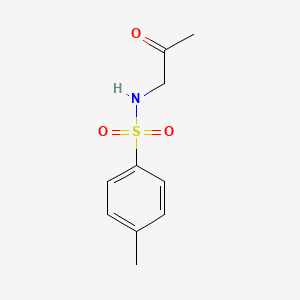
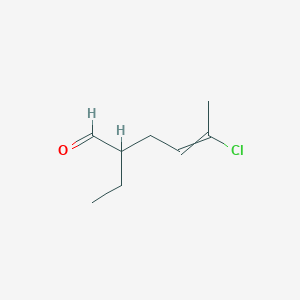
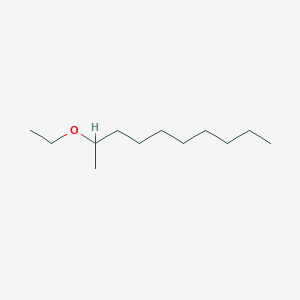
![7,8-Dihydro-5h-benzo[7]annulene-5,9(6h)-dione](/img/structure/B14627514.png)
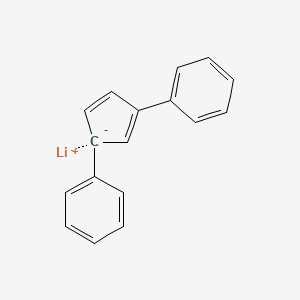
![2,2'-Disulfanediylbis[4-(morpholin-4-yl)-1,3-benzothiazole]](/img/structure/B14627533.png)
